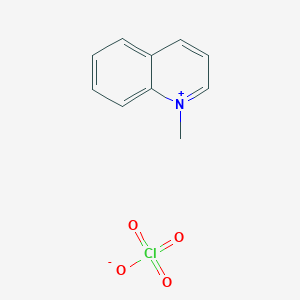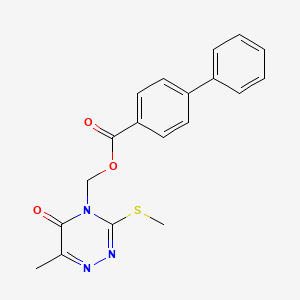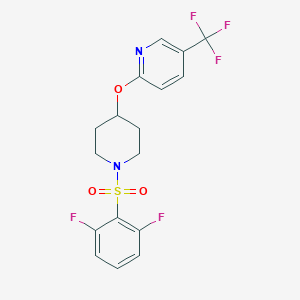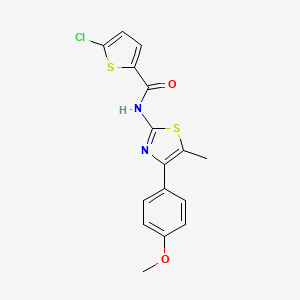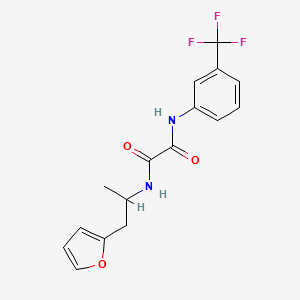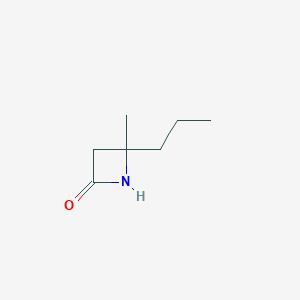
2-Benzylsulfanyl-1-fluoro-5-methyl-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-Benzylsulfanyl-1-fluoro-5-methyl-3-(trifluoromethyl)benzene is a multifunctional aromatic molecule that contains several substituents, including a benzylsulfanyl group, a fluorine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring. This structure suggests potential reactivity due to the presence of electron-withdrawing and electron-donating groups, which could influence its chemical behavior in various reactions.
Synthesis Analysis
While the specific synthesis of 2-Benzylsulfanyl-1-fluoro-5-methyl-3-(trifluoromethyl)benzene is not detailed in the provided papers, related synthetic methods can be inferred. For instance, the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes involves a radical relay strategy using methyl(2-alkynylphenyl)sulfanes and sodium metabisulfite under photocatalytic conditions, which could be adapted for the synthesis of benzylsulfanyl-substituted compounds . Additionally, the formation of glycosyl triflates from thioglycosides using 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride indicates the potential for sulfanyl groups to participate in reactions with sulfonating agents .
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit a planar aromatic core with the substituents affecting the overall geometry. The presence of a benzylsulfanyl group could introduce steric hindrance, while the fluorine and trifluoromethyl groups would contribute to the molecule's electronegativity. The crystal structures of similar compounds, such as 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene, show dihedral angles between benzene rings and the influence of substituents on packing in the solid state .
Chemical Reactions Analysis
The reactivity of 2-Benzylsulfanyl-1-fluoro-5-methyl-3-(trifluoromethyl)benzene would be influenced by its functional groups. For example, the benzylsulfanyl group could undergo further transformations, such as oxidation or coupling reactions. The fluorine atom could be a site for nucleophilic aromatic substitution, given its activation by the adjacent trifluoromethyl group. The synthesis of related compounds, such as 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, involves a Fries rearrangement, which could be relevant for the transformation of the fluoro-substituted benzene ring .
Physical and Chemical Properties Analysis
The physical properties of 2-Benzylsulfanyl-1-fluoro-5-methyl-3-(trifluoromethyl)benzene, such as melting point, boiling point, and solubility, would be influenced by the nature of its substituents. The electron-withdrawing trifluoromethyl group would likely increase the compound's acidity, while the electron-donating methyl group could affect its basicity. The presence of a fluorine atom could enhance the compound's polarity, affecting its solubility in various solvents. Stereoselective synthesis of related compounds, such as 2,2-disubstituted 1-fluoro-alkenes, demonstrates the importance of substituents in determining the physical and chemical properties of fluorinated aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
A significant application of similar fluorinated benzene derivatives involves the synthesis of heterocyclic compounds through nucleophilic aromatic substitution. The presence of fluorine atoms and sulfanyl groups in these compounds facilitates the introduction of various nucleophiles, leading to the formation of novel heterocyclic structures with potential utility in pharmaceuticals and materials science. For instance, the nucleophilic 5-endo-trig cyclization of 1,1-difluoro-1-alkenes has been shown to yield ring-fluorinated hetero- and carbocycles, highlighting the critical role of vinylic fluorines in these processes (Ichikawa et al., 2002).
Development of Novel Fluorophores
Fluorinated benzene derivatives are also pivotal in the development of novel fluorophores. The unique electronic properties conferred by the fluorine atoms and the specific substituent groups like benzylsulfanyl allow for the creation of compounds with high fluorescence emission, photostability, and specific solvent- and pH-independent properties. This has led to the synthesis of green fluorophores based on a single benzene ring, offering new possibilities for imaging applications and displays due to their enhanced spectroscopic signal (Beppu et al., 2015).
New Synthetic Methodologies
Research has also focused on developing new synthetic methodologies utilizing fluorinated benzene derivatives. These studies aim to enhance the efficiency and selectivity of chemical reactions, such as the direct electrophilic (benzenesulfonyl)difluoromethylthiolation, which provides access to fluoroalkylthiolated compounds. Such methodologies facilitate the synthesis of molecules with valuable substituents, showcasing the versatility of fluorinated benzene derivatives in organic synthesis (Ismalaj et al., 2016).
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-1-fluoro-5-methyl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4S/c1-10-7-12(15(17,18)19)14(13(16)8-10)20-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQRSMXRPLMHCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)SCC2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)-1-fluoro-5-methyl-3-(trifluoromethyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

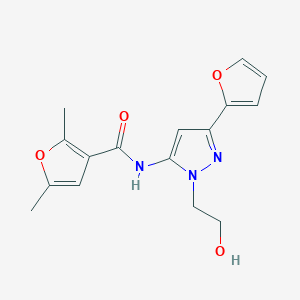
![N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2525700.png)
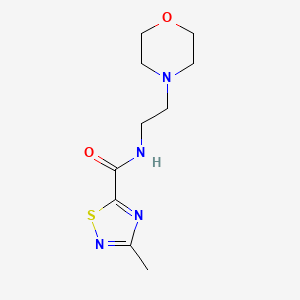
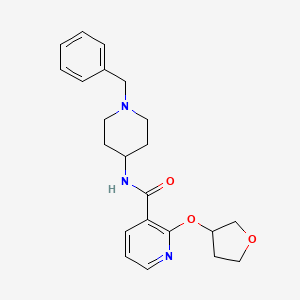
![2-[(3R,4S)-3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2525706.png)
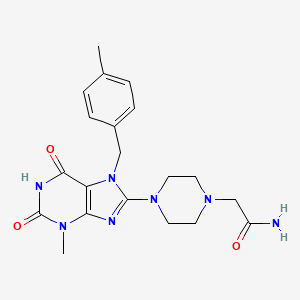
![3,7,9-trimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2525708.png)
